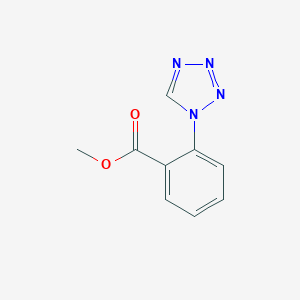

Methyl 2-(1-Tetrazolyl)benzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(tetrazol-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c1-15-9(14)7-4-2-3-5-8(7)13-6-10-11-12-13/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTDRORBGODITKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1N2C=NN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation of Methyl 2 1 Tetrazolyl Benzoate

Reactions Involving the Tetrazole Ring System

The tetrazole ring in Methyl 2-(1-Tetrazolyl)benzoate is an electron-withdrawing system that influences the molecule's reactivity. It can undergo a variety of transformations, including fragmentation, substitution, and cycloaddition reactions.

The tetrazole ring is known to undergo fragmentation upon exposure to heat (thermolysis) or light (photolysis). These reactions typically involve the extrusion of molecular nitrogen (N₂), a thermodynamically stable molecule, which drives the transformation.

Thermal Decomposition: When subjected to strong heating, 1,5-disubstituted tetrazoles can decompose. nih.gov For instance, flash vacuum pyrolysis (FVP) of a structurally related compound, methyl 2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thienophen-3-carboxylate, results in the elimination of N₂ from the tetrazole ring. researchgate.net This initial fragmentation is a key step that leads to the formation of highly reactive intermediates. The thermolysis of other 1-aryltetrazoles also shows similarities to their fragmentation patterns in mass spectrometry. organic-chemistry.org

Photolytic Decomposition: Photolysis, or decomposition by light, is another common pathway for tetrazole ring fragmentation. researcher.life Irradiation of tetrazole derivatives, often with UV light, leads to the cleavage of the heterocyclic ring. researcher.life The specific photoproducts that form are highly dependent on the nature and structure of the substituents attached to the tetrazole ring. researcher.life For 2,5-diaryltetrazoles, photolysis is an efficient method for inducing ring cleavage. acs.org

The fragmentation of the tetrazole ring generates short-lived, highly reactive species.

Nitrile Imines: The photolysis of 2,5-disubstituted tetrazoles is a well-established method for generating nitrile imines as reactive intermediates. nih.govacs.org These 1,3-dipolar species are versatile synthons in organic chemistry. The formation of nitrile imines from tetrazole precursors has been confirmed through direct spectroscopic studies at low temperatures and through isotopic labeling experiments. smolecule.com The photolysis can be very rapid, with nearly complete conversion of the starting tetrazole to the nitrile imine intermediate in under a minute. libretexts.org

Iminonitrenes and Arylnitrenes: Thermolysis of 1,5-disubstituted tetrazoles can proceed through the formation of azidoimines, which then generate iminonitrenes. nih.gov In the case of a molecule analogous to this compound, FVP leads to an imidoyl nitrene intermediate after the initial loss of N₂. researchgate.net Furthermore, studies on the fragmentation of similar 1-aryl-tetrazoles in mass spectrometry, which can mimic thermal processes, have shown the formation of species such as arylnitrene radical cations.

Following the initial ring fragmentation, the reactive intermediates can undergo subsequent intramolecular rearrangements to yield stable products. A notable example is seen in the flash vacuum pyrolysis of methyl 2-(1H-tetrazol–1-yl)-4,5,6,7-tetrahydrobenzo[b]thienophen-3-carboxylate. After the loss of N₂ to form an imidoyl nitrene, a proposed mechanism involves an intramolecular attack of the terminal nitrene nitrogen onto a carbon atom of the adjacent thiophene (B33073) ring. researchgate.net This is followed by electrocyclization and a subsequent organic-chemistry.org-sigmatropic shift of the methoxycarbonyl group to furnish the final rearranged product, methyl 5,6,7,8-tetrahydro–1H-benzo organic-chemistry.orgthieno[2,3-d]imidazol-1-carboxylate. researchgate.net

The tetrazole ring is generally considered an electron-deficient system. This electronic character makes the carbon atom (C5) of the ring susceptible to attack by nucleophiles. nih.gov For substitution to occur at the C5 position of N-substituted tetrazoles, the proton at this position can be removed by a strong base, such as n-butyllithium (nBuLi), to generate a tetrazolyl anion. mdpi.com This anion can then react with various electrophiles. mdpi.com While the primary application is the introduction of substituents at C5, this reactivity also implies that a suitable leaving group at the C5 position could potentially be displaced by a strong nucleophile.

The generation of nitrile imines from this compound via photolysis opens up the possibility of engaging in [3+2] cycloaddition reactions. Nitrile imines are classic 1,3-dipoles and can react with various dipolarophiles.

This photoinduced cycloaddition, sometimes referred to as Nitrile Imine-mediated Tetrazole-Ene Cycloaddition (NITEC), is a powerful tool in bioorthogonal chemistry and materials science. smolecule.comquora.compsu.edu The nitrile imine generated from the tetrazole can react with electron-deficient alkenes, such as methyl methacrylate, to form pyrazoline derivatives. smolecule.com The reaction can be initiated by UV irradiation and proceeds efficiently. smolecule.com This reactivity allows for the site-selective formation of new heterocyclic rings.

Interactive Data Table: Reactivity of the Tetrazole Ring

| Reaction Type | Conditions | Key Intermediates | Major Products |

| Ring Fragmentation | Thermal (FVP) or Photolytic (UV light) | Nitrile Imines, Iminonitrenes | Nitrogen gas, rearranged heterocycles |

| Nucleophilic Substitution | Strong base (e.g., nBuLi) followed by electrophile | Tetrazolyl anion | C5-substituted tetrazoles |

| Cycloaddition | Photolysis to form nitrile imine, then addition of a dipolarophile (e.g., alkene) | Nitrile Imine | Pyrazoline derivatives |

Ring Fragmentation and Decomposition Pathways (e.g., Thermal, Photolytic)

Reactions Involving the Linker or Substituents

The reactivity of the substituents on this compound is centered on the tetrazole ring, as the reactions of the ester group have been discussed previously. The "linker" is the direct covalent bond between the tetrazole nitrogen (at position 1) and the phenyl ring. The tetrazole ring itself is an important functional group with distinct chemical properties.

Tetrazoles are known to be metabolically stable bioisosteres of carboxylic acids, meaning they can mimic the properties of a carboxylic acid group in biological systems. nih.govresearchgate.net The tetrazole ring is aromatic and possesses multiple nitrogen atoms that can participate in various reactions. These nitrogen atoms can act as coordination sites for metal ions, allowing the molecule to form metal-organic complexes. researchgate.net Furthermore, the tetrazole ring can undergo nucleophilic substitution reactions, although this is less common than reactions at the ester position. The high nitrogen content also means the ring can be susceptible to thermal or photochemical decomposition, often with the extrusion of nitrogen gas (N₂). colab.ws

Reaction Kinetics and Mechanistic Investigations

Kinetic studies typically involve monitoring the concentration of reactants and products over time under controlled conditions (e.g., temperature, pressure, catalyst concentration). rsc.org Techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) are used to analyze samples taken at regular intervals. rsc.org From this data, the reaction rate can be determined, and the order of the reaction with respect to each reactant can be established. researchgate.net For example, in a transesterification reaction, one could plot the concentration of this compound versus time to find the rate constant (k). rsc.orgresearchgate.net

Mechanistic investigations aim to elucidate the step-by-step pathway of a reaction. This can involve:

Intermediate Trapping: Identifying and characterizing transient intermediates.

Isotopic Labeling: Using isotopes to track the movement of atoms through the reaction.

Computational Modeling: Employing theoretical chemistry to calculate energy barriers and predict the most likely reaction pathways. researchgate.net

For instance, a mechanistic study of the reduction of this compound by LiAlH₄ would confirm the formation of a tetrahedral intermediate following the initial hydride attack, a key step in the accepted mechanism for ester reduction. libretexts.org

Structural Elucidation and Spectroscopic Characterization of Methyl 2 1 Tetrazolyl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. Through one-dimensional and two-dimensional experiments, the precise chemical environment and connectivity of each proton and carbon atom in Methyl 2-(1-Tetrazolyl)benzoate can be established.

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. In a deuterated chloroform (B151607) (CDCl₃) solvent, this compound is expected to show distinct signals corresponding to the single proton on the tetrazole ring, the four protons on the ortho-disubstituted benzene (B151609) ring, and the three protons of the methyl ester group.

Analysis of the spectrum reveals a singlet at approximately 7.97 ppm, which is characteristic of the lone proton attached to the tetrazole ring. rsc.org The methyl ester group (-OCH₃) protons appear as a sharp singlet further upfield at around 3.89 ppm. rsc.org The aromatic region displays more complex signals corresponding to the benzoate (B1203000) protons. A doublet appears around 7.90 ppm, while two multiplets are observed between 7.30 and 7.48 ppm, consistent with the four protons of the 1,2-disubstituted aromatic ring. rsc.org

¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

|---|---|---|---|---|

| 7.97 | Singlet | - | 1H | Tetrazole-H |

| 7.90 | Doublet | 7.6 | 1H | Aromatic-H |

| 7.48 - 7.45 | Multiplet | - | 1H | Aromatic-H |

| 7.38 - 7.30 | Multiplet | - | 1H | Aromatic-H |

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. The spectrum for this compound shows seven distinct signals, corresponding to the nine carbon atoms in the structure (with some aromatic carbons being chemically equivalent or overlapping).

The carbonyl carbon of the ester group is typically the most downfield signal, appearing at approximately 165.7 ppm. rsc.org The carbon of the methyl ester appears significantly upfield at around 52.3 ppm. rsc.org The carbon atom within the tetrazole ring is observed at approximately 134.3 ppm. rsc.org The remaining signals in the range of 127-133 ppm correspond to the six carbons of the benzene ring. rsc.org

¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 165.7 | C=O (Ester) |

| 134.3 | C (Tetrazole) |

| 132.8 | C (Aromatic) |

| 131.8 | C (Aromatic) |

| 129.6 | C (Aromatic) |

| 127.6 | C (Aromatic) |

While one-dimensional NMR provides foundational data, two-dimensional (2D) NMR experiments are essential for unambiguously assigning signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling interactions. It would show correlations between adjacent protons on the benzene ring, confirming their relative positions. For instance, the aromatic proton at 7.90 ppm would show a cross-peak with the proton in the 7.45-7.48 ppm multiplet, establishing their connectivity on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. The HSQC spectrum would link the methyl proton signal at 3.89 ppm to the methyl carbon signal at 52.3 ppm and the tetrazole proton at 7.97 ppm to its corresponding carbon at 134.3 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range (2-3 bond) connectivity between protons and carbons. Key correlations would include a cross-peak between the methyl protons (δ 3.89) and the ester carbonyl carbon (δ 165.7), confirming the methyl ester functionality. Furthermore, correlations between the benzoate protons and the carbon attached to the tetrazole ring would definitively establish the 2-position substitution pattern.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would display several characteristic absorption bands.

A very strong and sharp absorption band is expected around 1720 cm⁻¹ due to the C=O (carbonyl) stretching vibration of the ester group. docbrown.info The C-O stretching vibrations of the ester would appear in the 1300-1250 cm⁻¹ region. Aromatic C=C ring stretching vibrations would be observed as multiple bands in the 1600-1450 cm⁻¹ range. The C-H stretching of the aromatic ring would cause absorption just above 3000 cm⁻¹, while the C-H stretching of the methyl group would be slightly below 3000 cm⁻¹. Vibrations associated with the tetrazole ring, including C=N and N=N stretching, typically occur in the 1600-1400 cm⁻¹ region, often overlapping with the aromatic signals. researchgate.net

Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100 | C-H Stretch | Aromatic & Tetrazole |

| ~2955 | C-H Stretch | -CH₃ (Methyl) |

| ~1720 | C=O Stretch | Ester |

| 1600-1400 | C=C, C=N, N=N Stretch | Aromatic & Tetrazole Ring |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and structural features of a molecule through its fragmentation pattern upon ionization. The molecular weight of this compound (C₉H₈N₄O₂) is 204.18 g/mol . Therefore, the electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 204.

The fragmentation of the molecular ion can proceed through several pathways characteristic of aromatic esters and nitrogen-containing heterocycles.

Loss of a methoxy (B1213986) radical (•OCH₃): A common fragmentation for methyl esters is the loss of a methoxy radical (mass of 31), which would result in a prominent peak at m/z 173. libretexts.orgpharmacy180.com

Loss of nitrogen: Tetrazole rings are known to readily lose a molecule of dinitrogen (N₂, mass of 28) upon ionization. This would lead to a fragment ion at m/z 176 (204 - 28).

Loss of the ester group: Cleavage can occur to lose the entire methoxycarbonyl radical (•COOCH₃, mass of 59), giving a fragment at m/z 145.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with very high precision (typically to four or five decimal places). This allows for the unambiguous determination of the molecular formula of the compound.

For this compound, the calculated exact monoisotopic mass for the molecular formula C₉H₈N₄O₂ is 204.0647. An HRMS measurement would yield an experimental mass very close to this theoretical value, confirming the elemental composition and distinguishing it from any other compounds that might have the same nominal mass.

X-ray Crystallography for Solid-State Structure Determination

Crystal Structure Analysis of the Tetrazole Ring and Benzoate Moiety

A crystal structure analysis would yield a data table of bond lengths and angles. For the tetrazole ring, key parameters would include the N-N and C-N bond distances, which are characteristic of the aromatic nature of this heterocycle. Similarly, for the benzoate moiety, the C-C bond lengths within the benzene ring and the C=O and C-O bond lengths of the methyl ester group would be determined. The dihedral angle between the plane of the benzoate ring and the tetrazole ring would be a critical conformational parameter.

Hypothetical Data Table Based on General Crystallographic Knowledge:

The following table is a representation of the kind of data that would be obtained from an X-ray crystallography study. The values are illustrative and not experimental data for the target compound.

| Parameter | Expected Bond Length (Å) | Expected Bond Angle (°) |

| Tetrazole Ring N1-N2 | ~1.32 | |

| Tetrazole Ring N2-N3 | ~1.34 | |

| Tetrazole Ring C5-N1 | ~1.33 | |

| Benzoate Ring C-C | ~1.39 (average) | ~120 (average) |

| Ester C=O | ~1.21 | |

| Ester C-O | ~1.34 | |

| Ester O-CH3 | ~1.43 | |

| Dihedral Angle (Tetrazole-Benzene) | - | Varies |

Intermolecular Interactions and Packing Arrangements

Analysis of the crystal packing would reveal the non-covalent interactions that govern the supramolecular assembly. These interactions are crucial for understanding the physical properties of the solid material. Potential interactions for this compound could include:

π-π Stacking: Interactions between the aromatic tetrazole and benzoate rings of adjacent molecules.

C-H···N/O Hydrogen Bonds: Weak hydrogen bonds involving the methyl or aromatic protons and the nitrogen atoms of the tetrazole ring or the oxygen atoms of the ester.

Dipole-Dipole Interactions: Arising from the polar ester and tetrazole functionalities.

Polymorphism and Crystallographic Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have different physical properties, such as melting point, solubility, and stability. A comprehensive search of crystallographic literature and databases would be required to determine if multiple crystalline forms of this compound have been isolated and structurally characterized. Without experimental data, it is not possible to comment on the existence of polymorphs for this compound.

Theoretical and Computational Investigations of Methyl 2 1 Tetrazolyl Benzoate

Quantum Chemical Calculations

Quantum chemical calculations, grounded in the principles of quantum mechanics, provide a detailed description of a molecule's electronic structure and properties. These methods are essential for understanding the intrinsic nature of Methyl 2-(1-Tetrazolyl)benzoate at the atomic level.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.com It is based on the principle that the energy of a system can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wave function. scispace.com This approach offers a balance between accuracy and computational cost, making it a popular choice for studying molecules of moderate size. nrel.gov

For this compound, DFT calculations can map the electron density distribution, revealing regions of high and low electron concentration. This information is critical for understanding the molecule's polarity, reactivity, and intermolecular interactions. The calculations would typically involve optimizing the molecule's geometry to find its most stable three-dimensional structure. DFT methods, such as those using the B3LYP functional with a 6-31G* or larger basis set, have been successfully applied to study related tetrazole and benzoate-containing compounds. researchgate.netasianpubs.org Such studies on this compound would elucidate the electronic influence of the electron-withdrawing methyl ester group and the electron-rich tetrazole ring on the central benzene (B151609) ring.

Conformational Analysis and Energy Minima

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. lumenlearning.com These analyses are vital for understanding a molecule's shape, flexibility, and how it interacts with biological targets.

This compound possesses two key rotatable single bonds: the C-N bond connecting the benzene ring to the tetrazole ring and the C-C bond linking the benzene ring to the carboxylate group. Rotation around these bonds gives rise to various conformers with different energies.

Computational methods can systematically rotate these bonds and calculate the potential energy at each step, generating a potential energy surface. The points on this surface with the lowest energy correspond to the most stable conformers, or energy minima. researchgate.net For a molecule like butane, the staggered conformations (gauche and anti) are energy minima, while the eclipsed conformations are energy maxima. maricopa.edu A similar principle applies to this compound, where steric hindrance between the tetrazole ring and the methyl ester group will largely dictate the preferred conformation. The global energy minimum would likely adopt a staggered arrangement that maximizes the distance between these two bulky substituents to minimize steric strain.

Table 1: Illustrative Conformational Energy Profile This interactive table shows hypothetical energy differences for key conformations of this compound, based on the principles of steric hindrance. The dihedral angle refers to the rotation around the bond connecting the phenyl and tetrazole moieties.

| Conformation | Dihedral Angle (°) | Relative Energy (kcal/mol) | Stability |

| Eclipsed | 0 | +5.0 | Least Stable (Transition State) |

| Gauche | 60 | +1.5 | Stable (Local Minimum) |

| Eclipsed | 120 | +4.5 | Unstable (Transition State) |

| Anti | 180 | 0 | Most Stable (Global Minimum) |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. libretexts.org

The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transitions. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. researchgate.net

For this compound, FMO analysis performed using DFT calculations would likely show that the HOMO is primarily localized on the electron-rich tetrazole and benzene rings. Conversely, the LUMO would likely be centered on the electron-deficient methyl benzoate (B1203000) portion of the molecule. This separation of frontier orbitals would govern its reactivity in various chemical transformations.

Table 2: Representative Frontier Molecular Orbital Data This table provides typical values for FMO analysis, illustrating what might be expected for this compound based on calculations of similar aromatic heterocyclic compounds.

| Parameter | Typical Energy Value (eV) | Implication |

| HOMO Energy | -6.5 to -7.5 | Electron-donating capability |

| LUMO Energy | -1.0 to -2.0 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.5 to 6.5 | High kinetic stability, low reactivity |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a dynamic view of molecular behavior, revealing information about conformational changes, solvent interactions, and the stability of molecular complexes. unife.it

While no specific MD simulation studies on this compound have been published, this technique would be invaluable for studying its behavior in a biological context. For instance, if the molecule were docked into the active site of a target protein, MD simulations could be used to:

Assess the stability of the binding pose over time.

Observe conformational changes in both the ligand and the protein upon binding.

Calculate the binding free energy, providing a more accurate estimate of binding affinity.

Analyze the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. mdpi.com

Simulations could be run at various temperatures to model the thermal stability of the molecule or its complexes. mdpi.com

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery, aiming to understand how a molecule's chemical structure correlates with its biological activity. oncodesign-services.com Computational methods provide powerful tools for establishing these relationships.

Ligand-Based and Structure-Based Approaches

SAR studies can be broadly categorized into ligand-based and structure-based approaches.

Ligand-based approaches are used when the three-dimensional structure of the biological target is unknown. These methods rely on analyzing a set of molecules with known activities to build a predictive model. For a molecule like this compound, one could compare it to a series of structurally similar tetrazole derivatives with known activities against a particular target. researchgate.netresearchgate.net By identifying common chemical features (a pharmacophore) or by building Quantitative Structure-Activity Relationship (QSAR) models, researchers can predict the activity of new, unsynthesized analogs.

Structure-based approaches , such as molecular docking, are employed when the 3D structure of the target protein is available. nih.govacs.org In this method, this compound would be computationally placed into the binding site of the target. The scoring functions would then estimate the binding affinity based on factors like shape complementarity and intermolecular interactions. This approach can guide the design of more potent analogs by suggesting specific modifications. For example, docking studies might reveal an empty hydrophobic pocket in the active site, suggesting that modifying the methyl ester to a larger alkyl group could enhance binding affinity. Similarly, the tetrazole ring is often used as a bioisostere for a carboxylic acid group, and computational studies could evaluate the favorability of this substitution for a given target. unife.itresearchgate.net

Substituent Effects on Molecular Properties

Theoretical studies on tetrazole derivatives and related heterocyclic compounds provide significant insight into how the addition of different functional groups (substituents) can modulate the molecular properties of this compound. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—plays a crucial role in the stability, reactivity, and electronic distribution of the entire molecule. dntb.gov.uamdpi.com

For instance, studies on substituted pyrazoles, which are structurally related to tetrazoles, have shown that electron-donating groups tend to favor one tautomeric form over another by stabilizing the electronic structure. mdpi.com Similar principles apply to tetrazoles, where substituents on the phenyl ring of this compound would be expected to influence the electronic properties of the distal tetrazole moiety. colab.ws

Table 1: Predicted Substituent Effects on Molecular Properties of Tetrazole Analogs

| Substituent Type | Example Groups | Predicted Effect on Tetrazole Ring | Reference |

|---|---|---|---|

| Electron-Donating | -NH₂, -OH, -CH₃ | Increases electron density and stability. | dntb.gov.uamdpi.com |

| Electron-Withdrawing | -NO₂, -CN, -CF₃ | Decreases electron density, can affect reactivity. | dntb.gov.ua |

This table is generated based on theoretical principles from studies on substituted tetrazoles and related heterocycles.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. uobaghdad.edu.iq This method is widely used in medicinal chemistry to understand and predict how a potential drug molecule, such as this compound or its derivatives, might interact with a biological target, typically a protein or enzyme. researchgate.net

Molecular docking simulations for compounds containing tetrazole and methyl benzoate moieties have successfully identified key interactions within the binding sites of various biological targets. researchgate.net The tetrazole ring is a critical feature, often acting as a bioisostere for a carboxylic acid group, which allows it to form significant hydrogen bonds. The four nitrogen atoms of the tetrazole ring provide multiple opportunities for hydrogen bonding with amino acid residues in a protein's active site, potentially leading to high binding affinity and selectivity.

In a study involving methyl benzoate derivatives and the lactoperoxidase (LPO) enzyme, docking analysis revealed that the most potent inhibitor formed hydrogen bonds with specific residues in the binding cavity, namely Asp108, Ala114, and His351. researchgate.net The ester group of the benzoate moiety also contributes to binding, often through hydrolytic interactions or further hydrogen bonding. For tetrazole derivatives targeting enzymes like HDAC6, computational studies have been used to design more rigid structures to improve selectivity, with the tetrazole ring being a key component of the designed scaffold. nih.gov These studies illustrate that the combination of the tetrazole and methyl benzoate groups offers multiple points of interaction, including hydrogen bonds and hydrophobic interactions, which define the compound's binding mode.

A primary goal of molecular docking is to predict the binding affinity, or strength of the interaction, between a ligand and its target. This is often expressed as a docking score (in kcal/mol) or an inhibition constant (Ki). researchgate.net Lower docking scores and Ki values typically indicate a more stable complex and stronger binding. researchgate.net

Computational studies on methyl benzoate derivatives have not only identified binding modes but also quantified their binding affinities. researchgate.net For example, the most effective inhibitor of the LPO enzyme, methyl 2-amino-3-bromobenzoate, was found to have a very low Ki value, indicating potent inhibition. researchgate.net The predicted binding energy from these simulations often correlates well with experimentally determined inhibitory activity. researchgate.net Similarly, studies on tetrazole-based inhibitors for targets like the anti-apoptosis protein MCL-1 have used binding affinity predictions to evaluate different chemical structures, confirming that the tetrazole moiety is well-tolerated and effective for maintaining inhibitory action. rsc.org

Table 2: Example of Predicted and Experimental Binding Affinities for a Methyl Benzoate Derivative Against Lactoperoxidase (LPO)

| Compound | Inhibition Constant (Kᵢ) (μM) | Docking Score (kcal/mol) | MM-GBSA (kcal/mol) |

|---|

Data sourced from a study on methyl benzoate derivatives. researchgate.net

These computational predictions are invaluable for prioritizing compounds for synthesis and experimental testing, thereby accelerating the drug discovery process. uobaghdad.edu.iq

Biological Activities and Pharmacological Mechanisms of Methyl 2 1 Tetrazolyl Benzoate and Analogues in Vitro Studies

Angiotensin II Receptor Antagonism and Related Mechanisms (In Vitro)

The renin-angiotensin system (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis, with the angiotensin II (AII) receptor being a key component. Nonpeptide AII receptor antagonists, particularly those containing a tetrazole ring, have been a major focus of research for the treatment of hypertension.

Inhibition of Angiotensin II Receptors by Tetrazole Derivatives (In Vitro)

The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering similar acidity but greater metabolic stability. nih.govresearchgate.net This characteristic has made tetrazole derivatives, analogues of Methyl 2-(1-Tetrazolyl)benzoate, potent antagonists of the angiotensin II type 1 (AT1) receptor. In vitro studies on various benzimidazole (B57391) derivatives bearing acidic heterocycles have shown that these compounds exhibit high affinity for the AT1 receptor, with IC50 values typically in the 10⁻⁶ to 10⁻⁷ M range. acs.orgnih.govacs.org

A series of N-[[4-[2-(2H-tetrazol-5-yl)-1-cycloalken-1-yl]phenyl]methyl]imidazole derivatives were synthesized and tested in vitro for their ability to bind to AT1 receptors in rat adrenal glomerulosa and rabbit aorta. nih.gov These studies help to understand the structural requirements for potent antagonism. For instance, replacing the biphenyl (B1667301) core of antagonists like losartan (B1675146) with a naphthalene (B1677914) or tetrahydronaphthalene structure has been explored to create more rigid analogues. epa.gov While some of these tetrazole-containing naphthalene derivatives showed good potency, they were generally weaker than losartan, suggesting that the specific conformation of the biphenyl moiety is crucial for optimal receptor binding. epa.gov

Interestingly, some studies have developed bioisosteres for the tetrazole ring itself, such as 5-oxo-1,2,4-oxadiazole and 5-oxo-1,2,4-thiadiazole rings. acs.orgnih.govacs.org While these analogues sometimes show weaker binding affinity in vitro compared to their tetrazole counterparts, they can exhibit stronger inhibitory effects in vivo, possibly due to improved bioavailability from increased lipophilicity. acs.orgnih.govacs.org

Table 1: In Vitro AT1 Receptor Binding Affinity of Tetrazole Analogues

| Compound Class | Target | Measurement | Result |

|---|---|---|---|

| Benzimidazole derivatives with tetrazole bioisosteres | AT1 Receptor | IC50 | 10⁻⁶–10⁻⁷ M acs.orgnih.gov |

Molecular Interactions Mediating Antagonism (e.g., Hydrogen Bonding, Specific Binding Affinities) (In Vitro)

The antagonistic activity of tetrazole derivatives at the AT1 receptor is mediated by specific molecular interactions within the receptor's binding pocket. Crystallographic and mutagenesis studies have provided significant insights into these interactions.

The acidic tetrazole moiety plays a crucial role in binding. It is understood that the tetrazole and carboxylate groups of different angiotensin receptor blockers (ARBs) occupy the same subsite within the AT1 receptor. researchgate.netnih.gov The binding of the tetrazole ring involves multiple contact points, including residues like Lys199 and His256. researchgate.netnih.gov However, the interaction with Lys199 is not a typical salt bridge but rather a unique lysine-aromatic interaction. researchgate.netnih.gov In some ARBs, the biphenyl tetrazole forms a salt bridge with the guanidino sidechain of Arg167. mdpi.com

Molecular modeling and mutagenesis studies on valsartan (B143634), another tetrazole-containing ARB, suggested that Lys199 binds to the tetrazole group. oup.com This interaction is considered critical for inducing the inverse agonism observed with some ARBs. oup.com Furthermore, the hydroxyl group of Tyr35 in the receptor has been shown to form a hydrogen bond with the imidazole (B134444) nitrogen of some ARBs, further stabilizing the drug-receptor complex. mdpi.com These specific hydrogen bonds and ionic interactions are key to the high binding affinity and potent antagonism of these compounds. nih.govmdpi.com

In Vitro Cytotoxicity and Anticancer Potential

Beyond their cardiovascular applications, tetrazole derivatives have been investigated for their potential as anticancer agents. In vitro studies have demonstrated the cytotoxic effects of various analogues against a range of cancer cell lines.

Assessment against Specific Cancer Cell Lines (In Vitro)

A number of studies have reported the in vitro cytotoxic activity of novel tetrazole derivatives against various human cancer cell lines. For example, certain tetrazole N-aroylhydrazone derivatives have shown significant activity against human hepatocellular carcinoma (HuH-7) and colorectal adenocarcinoma (CaCo-2) cell lines. researchgate.net One particular derivative, compound 35 in the study, was most active against the HuH-7 cell line with an IC50 of 24µM, while compound 14 was most active against the CaCo-2 cell line with an IC50 of 4.2µM. researchgate.net

In another study, newly synthesized tetrazole derivatives of 3,3′-dimethoxybenzidine were evaluated against human melanoma (HTB-140), lung adenocarcinoma (A549), cervical cancer (HeLa), and colorectal cancer (SW620) cell lines. nih.gov These compounds exhibited selective cytotoxicity against the cancer cells compared to the normal human keratinocyte cell line (HaCaT). nih.gov Similarly, quillaic acid derivatives incorporating a tetrazole ring showed potent anti-proliferative activity against HCT116, SW620, BEL7402, HepG2, and MCF-7 cancer cell lines. nih.gov

Table 2: In Vitro Cytotoxicity of Tetrazole Analogues Against Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Tetrazole N-aroylhydrazone (Cpd 14) | CaCo-2 (Colorectal) | 4.2 | researchgate.net |

| Tetrazole N-aroylhydrazone (Cpd 35) | HuH-7 (Liver) | 24 | researchgate.net |

| Quillaic acid-tetrazole derivative (Cpd E) | HCT116 (Colorectal) | 2.46 | nih.gov |

| Quillaic acid-tetrazole derivative (Cpd E) | SW620 (Colorectal) | 4.69 | nih.gov |

| Benzimidazole derivative (se-182) | A549 (Lung) | 15.80 | jksus.org |

Exploration of Proposed Cytotoxic Mechanisms (e.g., Cell Cycle Arrest, Apoptosis Induction in vitro)

The anticancer effects of tetrazole derivatives are often attributed to their ability to induce programmed cell death, or apoptosis, and to arrest the cell cycle. Studies on tetrazole derivatives of 3,3′-dimethoxybenzidine demonstrated a robust induction of apoptosis in cancer cells. nih.gov Mechanistic investigations revealed that these compounds act as inhibitors of the anti-apoptotic protein Bcl-2, with western blot analysis showing a significant decrease in Bcl-2 expression upon treatment. nih.gov

Other research on quillaic acid derivatives also points to apoptosis induction and cell cycle arrest as key mechanisms. nih.gov The cytotoxic activity of many anticancer agents, including plant-derived compounds like vinblastine (B1199706) and vincristine, often involves the disruption of microtubules and inhibition of the mitotic spindle, leading to cell cycle arrest in the metaphase. nih.gov Some aziridine (B145994) derivatives, which can be structurally related to certain intermediates in tetrazole synthesis, have been shown to induce DNA damage, suggesting that DNA alkylation could be another potential cytotoxic mechanism for related compounds. diva-portal.org Furthermore, some eugenyl benzoate (B1203000) derivatives have been shown to induce apoptosis in colon cancer cells by inhibiting Bcl-2. waocp.org

In Vitro Antimicrobial Properties

In addition to their other biological activities, tetrazole-containing compounds have demonstrated promising antimicrobial properties in vitro. Various derivatives have been screened for their activity against a spectrum of bacteria and fungi.

Studies on newly synthesized tetrazole derivatives have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. uobaghdad.edu.iqpsu.edu For instance, Schiff's bases derived from 2-(5-phenyl-1H-tetrazol-1-yl) acetohydrazide showed good antibacterial activity against these strains. psu.edu Similarly, a series of novel tetrazole derivatives showed high activity against E. coli. uobaghdad.edu.iq

The antifungal potential of tetrazole analogues has also been documented. Certain tetrazole derivatives exhibited notable activity against fungi like Candida albicans. researchgate.netnih.gov Interestingly, the incorporation of a 1-phenyl-tetrazole moiety into propyl paraben resulted in a threefold increase in its antifungal activity. researchgate.net The antimicrobial activity of some saccharin–tetrazolyl derivatives was found to be pH-dependent, with stronger activity observed in acidic conditions. nih.gov

Table 3: In Vitro Antimicrobial Activity of Selected Tetrazole Analogues

| Compound Class | Microorganism | Activity Noted | Reference |

|---|---|---|---|

| Substituted N'-[Arylidene]-2-(5-phenyl-1H-tetrazol-1-yl) acetohydrazide | S. aureus, E. coli | Good antibacterial activity | psu.edu |

| Substituted N'-[Arylidene]-2-(5-phenyl-1H-tetrazol-1-yl) acetohydrazide | C. albicans | Good antifungal activity | psu.edu |

| Tetrazole N-aroylhydrazone derivatives | C. albicans | Comparable activity to ketoconazole | researchgate.net |

Other In Vitro Enzymatic Inhibition Studies

Beyond their direct antimicrobial effects, tetrazole compounds have been investigated as inhibitors of various enzymes relevant to disease pathology.

Several studies have highlighted the potential of tetrazole derivatives as potent urease inhibitors. Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in pathologies associated with infections by bacteria like Helicobacter pylori. mdpi.com

A series of tetrazole derivatives containing pyrrole-2,5-dione groups demonstrated remarkable urease inhibitory potential, with IC50 values ranging from 4.325±1 to 18.28±1 μM. researchgate.net Several of these compounds were significantly more potent than the standard inhibitor, thiourea (B124793) (IC50 = 17.386±1 μM). researchgate.netresearchgate.net Similarly, ester derivatives of valsartan, a drug containing a tetrazole ring, also showed significant urease inhibition. mdpi.comdntb.gov.ua Molecular docking studies suggest that the tetrazole ring plays a crucial role in the binding interaction with the enzyme's active site, often coordinating with the nickel ions in the catalytic center. mdpi.com Another study identified a tetrazole-bearing derivative of deferasirox (B549329) as a highly potent urease inhibitor with an IC50 value of 1.268 μM. nih.gov

Table 3: In Vitro Urease Inhibition by Selected Tetrazole Analogues This table is interactive. You can sort and filter the data.

| Compound/Analogue Type | IC50 Value (μM) | Standard (Thiourea) IC50 (μM) | Reference |

|---|---|---|---|

| Pyrrole-2,5-dione tetrazole 5b | 4.325 ± 1 | 17.386 ± 1 | researchgate.net |

| Pyrrole-2,5-dione tetrazole 5e | 7.411 ± 1 | 17.386 ± 1 | researchgate.net |

| Pyrrole-2,5-dione tetrazole 5c | 9.313 ± 1 | 17.386 ± 1 | researchgate.net |

| Deferasirox-tetrazole derivative | 1.268 | > Acetohydroxamic acid | nih.gov |

| Ibuprofen-thiourea-metal complex 5 | 14.6 | > Thiourea | jcchems.com |

| Imidazopyridine-oxazole 4i | 5.68 ± 1.66 | 21.37 ± 1.76 | nih.gov |

| Imidazopyridine-oxazole 4o | 7.11 ± 1.24 | 21.37 ± 1.76 | nih.gov |

The structural versatility of the tetrazole ring allows it to act as a bioisostere for carboxylic acid groups, enabling it to inhibit a variety of other enzymes. researchgate.net

Dihydrofolate Reductase (DHFR): Novel analogues of methotrexate (B535133) and aminopterin, where the γ-carboxyl group was replaced by a tetrazole ring, were found to be potent inhibitors of DHFR activity in vitro. researchgate.net

Topoisomerase IV and DNA Gyrase: As mentioned previously, imide-tetrazole hybrids have been identified as inhibitors of bacterial topoisomerase IV and DNA gyrase, which are validated targets for antibacterial agents. nih.gov

Protein Arginine Deiminases (PADs): Tetrazoles have been successfully used as bioisosteric replacements in the design of inhibitors for PADs, enzymes implicated in cancer and autoimmune diseases. acs.orgnih.gov One biphenyl tetrazole analogue exhibited enhanced cell-killing in a PAD4-expressing cancer cell line. nih.gov

o-succinylbenzoyl-CoA (OSB-CoA) synthetase (MenE): A tetrazole analogue of an acyl-adenylate intermediate was found to inhibit E. coli MenE with an IC50 of 2.2 ± 0.4 μM. osti.gov MenE is a key enzyme in the bacterial menaquinone biosynthesis pathway, making it a target for new antibacterial drugs. osti.gov

Cholinesterases: Certain tetrazole-tetrahydronicotinonitrile compounds have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. researchgate.net

Antioxidant Potential (In Vitro Assays)

Several studies have evaluated the antioxidant capabilities of tetrazole derivatives using in vitro assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. mdpi.comdntb.gov.uanih.gov

In one study, saccharin–tetrazolyl derivatives were assessed for their antioxidant activity. nih.gov The TSMT derivative, in particular, showed a high free radical scavenging ability of 90.29%, which was significantly higher than the butylated hydroxytoluene (BHT) positive control (61.96%). nih.gov Another investigation involving ester derivatives of valsartan found that the synthesized compounds displayed significant free radical scavenging potentials, often greater than the parent drug. mdpi.comdntb.gov.ua

A separate series of pyrazole-tetrazole hybrids also demonstrated antioxidant activity, with the most potent compounds showing IC50 values between 13.19 and 16.14 μg/mL, although this was less potent than the ascorbic acid standard (IC50 = 7.19 μg/mL). mdpi.com Similarly, synthesized tetrazoles from quinaldic acid showed promising antioxidant properties when tested with the DPPH method. kashanu.ac.ir These findings suggest that the tetrazole moiety can contribute to a molecule's ability to donate a hydrogen atom or electron to neutralize free radicals. nih.govnih.gov

Table 4: In Vitro Antioxidant Activity of Selected Tetrazole Analogues This table is interactive. You can sort and filter the data.

| Compound/Analogue Type | Assay | Activity Measurement | Reference |

|---|---|---|---|

| TSMT (saccharin–tetrazolyl derivative) | DPPH | 90.29% scavenging | nih.gov |

| MTSB (saccharin–thiadiazolyl derivative) | DPPH | High scavenging ability | nih.gov |

| Pyrazole-tetrazole hybrid 56 | DPPH | IC50 = 13.19 μg/mL | mdpi.com |

| Pyrazole-tetrazole hybrid 61 | DPPH | IC50 = 15.68 μg/mL | mdpi.com |

| Pyrazole-tetrazole hybrid 64 | DPPH | IC50 = 16.14 μg/mL | mdpi.com |

| Valsartan ester derivatives | DPPH | Significant scavenging | mdpi.comdntb.gov.ua |

| Dimethoxyphenyl tetrazole 4c | DPPH | Great antioxidant properties | nih.gov |

DPPH Radical Scavenging Activity (In Vitro)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard and widely used method for evaluating the free-radical scavenging capacity of a compound. researchgate.net The assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically. mdpi.comnih.gov

Studies on tetrazole derivatives have demonstrated their potential as antioxidants. For instance, a series of synthesized tetrazole derivatives were evaluated for their antioxidant activity using the DPPH method. researchgate.net In a typical procedure, a solution of the test compound is mixed with a methanolic solution of DPPH and incubated in the dark. mdpi.com The scavenging activity is then determined by measuring the decrease in absorbance at a specific wavelength, typically around 517 nm. mdpi.comnih.gov The results are often expressed as the percentage of radical scavenging activity or as the IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals. juniperpublishers.com

While direct data for this compound is not extensively published, research on its analogues, such as ethyl 4-(1H-tetrazol-1-yl) benzoate and related hydrazide derivatives, shows varying degrees of radical scavenging ability. For example, one study found that a synthesized tetrazole derivative, compound S10, exhibited the highest radical scavenging activity among the tested compounds in its series. researchgate.net The antioxidant potential of these compounds is often compared to a standard antioxidant like ascorbic acid or butylated hydroxytoluene (BHT). mdpi.comjuniperpublishers.com The structure-activity relationship suggests that the presence and position of certain substituent groups on the aromatic ring significantly influence the antioxidant capacity. juniperpublishers.com For example, compounds with dihydroxy groups, such as a 3,4-dihydroxybenzylidene moiety, have been shown to be particularly potent radical scavengers. juniperpublishers.com

Table 1: DPPH Radical Scavenging Activity of Selected Analogues (Illustrative Data) This table is generated based on findings for analogous and related compound classes reported in the literature.

| Compound/Analogue | Concentration (µM) | % DPPH Scavenging Activity | IC50 (µM) | Reference |

| Analogue with 3,4-dihydroxy group | 500 | 77% | 42.9 ± 0.31 | mdpi.comjuniperpublishers.com |

| Analogue with 2,4-dihydroxy group | 500 | 51% | - | mdpi.com |

| Organoselenide-tethered Methyl Anthranilate (Analogue 14) | 1000 | 96% | - | nih.govresearchgate.net |

| Organoselenide-tethered Methyl Anthranilate (Analogue 5) | 1000 | 91% | - | nih.govresearchgate.net |

| Standard (Vitamin C) | 500 | 90% | - | mdpi.com |

| Standard (Butylated Hydroxytoluene) | - | - | 128.83 ± 2.1 | juniperpublishers.com |

ABTS Radical Scavenging Activity (In Vitro)

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is another common method used to assess antioxidant capacity. This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. The radical is produced by reacting ABTS with potassium persulfate. nih.govijper.org Antioxidant compounds added to the pre-formed radical solution cause a reduction of ABTS•+, leading to a decolorization that is measured by the decrease in absorbance at 734 nm. nih.govnih.gov

The ABTS assay is applicable to both hydrophilic and lipophilic antioxidant systems. nih.gov Research on analogues of this compound, such as methyl anthranilate derivatives, has shown promising results in the ABTS assay. For example, certain organodiselenide-tethered methyl anthranilates demonstrated potent radical scavenging activities, with some compounds showing up to 92% scavenging compared to 95% for the standard, Vitamin C. nih.govresearchgate.net The scavenging rate in the ABTS assay typically increases with the concentration of the antioxidant compound. nih.gov

Table 2: ABTS Radical Scavenging Activity of Selected Analogues (Illustrative Data) This table is generated based on findings for analogous and related compound classes reported in the literature.

| Compound/Analogue | Concentration | % ABTS Scavenging Activity | Reference |

| Organoselenide-tethered Methyl Anthranilate (Analogue 14) | 1 mM | 92% | nih.govresearchgate.net |

| Organoselenide-tethered Methyl Anthranilate (Analogue 5) | 1 mM | 86% | nih.govresearchgate.net |

| Standard (Vitamin C) | 1 mM | 95% | nih.govresearchgate.net |

Mechanistic Elucidation of In Vitro Biological Effects

Understanding the precise mechanisms through which this compound and its analogues exert their biological effects is key to their development as therapeutic agents. In vitro studies are employed to investigate their interactions with specific molecular targets, such as receptors and enzymes, and their influence on cellular signaling pathways.

Investigation of Receptor Binding and Selectivity (In Vitro)

The therapeutic effect of many drugs is initiated by their binding to specific receptors. In vitro binding assays are fundamental for determining the affinity and selectivity of a compound for its target receptor. These assays typically use competitive inhibition, where the test compound's ability to displace a known radiolabeled ligand from the receptor is measured. nih.gov The results are commonly reported as the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. nih.gov

For novel compounds like this compound analogues, screening against a panel of receptors is essential to identify primary targets and potential off-target effects. For example, studies on fluorine-containing analogues of sphingosine (B13886) 1-phosphate (S1P) ligands, which can be heterocyclic in nature, measured their binding potency and selectivity for S1P receptor subtypes (S1P1, S1P2, S1P3). nih.gov Some of these analogues displayed high potency with IC50 values in the nanomolar range and over 100-fold selectivity for the S1P1 receptor over other subtypes. nih.gov This high selectivity is a desirable characteristic in drug development, as it can lead to a more targeted therapeutic effect with fewer side effects. google.com Similar methodologies could be applied to tetrazole benzoates to identify their potential receptor targets and evaluate their binding selectivity.

Cellular Pathway Modulation (In Vitro)

Beyond receptor binding, a compound's biological activity is defined by its ability to modulate intracellular signaling pathways. In vitro studies can elucidate these mechanisms by examining the compound's effect on specific enzymes, protein expression, and other cellular processes.

Analogues derived from related starting materials, such as methyl 2-aminobenzoate (B8764639), have been investigated for their ability to inhibit specific enzymes and modulate cellular pathways. For instance, a series of compounds were synthesized and tested as inhibitors of lysine-specific demethylase 4B (KDM4B), an enzyme implicated in the inflammatory response in periodontal disease. d-nb.info These studies used in vitro enzyme inhibition assays to determine the IC50 of the compounds against KDM4B and cellular assays to confirm their ability to suppress the pro-inflammatory response in macrophages stimulated with lipopolysaccharide (LPS). d-nb.info

Furthermore, tetrazole chemistry has been employed to create photoactivatable chemical probes for proteome-wide profiling. acs.org These specialized tetrazoles, upon light activation, form a reactive nitrile imine that can covalently label proteins, particularly at aspartate and glutamate (B1630785) residues. acs.orgresearchgate.net This technology allows for the broad study of protein interactions and the mapping of ligand binding sites within the entire proteome of living cells, offering a powerful tool to understand how a compound modulates various cellular pathways simultaneously. acs.org Such an approach could be adapted to investigate the targets of this compound and elucidate its mechanism of action on a global cellular scale.

Advanced Applications and Future Research Trajectories

Role in Drug Discovery and Development Pipeline (Pre-Clinical Stage)

The tetrazole moiety is a well-established pharmacophore in medicinal chemistry, recognized for its ability to act as a bioisosteric replacement for the carboxylic acid group. researchgate.net This feature is crucial in drug design, as it can enhance metabolic stability and improve pharmacological profiles. The presence of the tetrazole ring within the Methyl 2-(1-Tetrazolyl)benzoate structure suggests its potential as a valuable scaffold in the development of new therapeutic agents. ontosight.airesearchgate.net

In the quest for new drugs, the tetrazole scaffold is considered a "privileged structure," having been successfully incorporated into approved medications like the angiotensin II receptor blockers losartan (B1675146) and candesartan. The fundamental structure of this compound serves as a promising starting point for identifying and optimizing lead compounds. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure that requires modification to fit the target better.

The process of lead optimization involves modifying the chemical structure of the lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. The this compound framework offers several sites for chemical modification. For instance, functional groups can be added to the benzoate (B1203000) ring or the tetrazole ring can be further substituted to create a library of derivatives. These derivatives can then be screened for enhanced biological activity against various therapeutic targets. The goal is to develop a molecule with improved drug-like qualities, a process that relies heavily on the synthetic accessibility of diverse compound libraries. rug.nl The development of multi-component reaction strategies has significantly accelerated the synthesis of complex tetrazole derivatives, enabling the rapid construction of such libraries for screening. rug.nl

The unique structural and electronic properties of the this compound scaffold make it an attractive template for designing novel therapeutic agents. ontosight.ai The tetrazole ring, with its high nitrogen content and ability to participate in hydrogen bonding and metal coordination, can interact with biological targets in various ways. This versatility has been exploited in the development of drugs for a wide range of diseases.

Research into tetrazole-containing compounds has demonstrated a broad spectrum of biological activities, including:

Antihypertensive effects

Anticancer or cytotoxic properties researchgate.net

Antiviral activity researchgate.net

Antibacterial and antifungal actions researchgate.netresearchgate.net

Anti-inflammatory effects researchgate.net

By using this compound as a foundational structure, medicinal chemists can design new molecules that target specific enzymes or receptors implicated in these and other disease states. For example, derivatives could be designed as inhibitors for kinases, a class of enzymes often targeted in cancer therapy, or as modulators for receptors involved in inflammatory processes. The structural flexibility of the scaffold allows for fine-tuning of the molecule's shape and electronic properties to achieve high affinity and selectivity for the intended biological target.

Applications in Materials Science

The applications of tetrazole-based compounds extend beyond medicine into the realm of materials science. The ability of the tetrazole ring to coordinate with metal ions makes it an excellent building block for creating complex, functional materials.

This compound and its derivatives are valuable ligands for the synthesis of coordination polymers and Metal-Organic Frameworks (MOFs). rsc.org MOFs are a class of porous materials consisting of metal ions or clusters linked together by organic ligands. wikipedia.org The specific geometry and connectivity of the ligands and metal centers determine the resulting structure and properties of the MOF. acs.org

The tetrazole-benzoate structure can coordinate to metal centers through both the nitrogen atoms of the tetrazole ring and the oxygen atoms of the carboxylate group (after hydrolysis of the methyl ester). This allows for the construction of multidimensional frameworks with diverse topologies. rsc.orgacs.org Researchers have successfully synthesized a variety of MOFs using tetrazole-benzoate ligands with different metal ions such as zinc (Zn), cadmium (Cd), cobalt (Co), and lead (Pb). rsc.orgacs.org These materials can exhibit complex architectures, including 2D layered structures and 3D interconnected networks. rsc.org

Table 1: Examples of Coordination Polymers from Tetrazole-Benzoate Ligands This table is representative of research in the field and showcases the types of structures formed from related ligands.

| Compound Formula | Ligand | Metal Center | Structural Feature | Reference |

|---|---|---|---|---|

| [Co3(OH)2(L1)4(H2O)2]2n | 4-aminophenyl-1H-tetrazole (HL1) | Cobalt (Co) | 3D framework with a rare (3,6)-connected rtl topology | rsc.org |

| [Zn(L1)2]n | 4-aminophenyl-1H-tetrazole (HL1) | Zinc (Zn) | 3D non-interpenetrated dia framework | rsc.org |

| [Co(L2)(H2O)]n | 4-carboxyphenyl-1H-tetrazole (H2L2) | Cobalt (Co) | Uninodal 8-connected body-centered cubic (bcu) net | rsc.org |

| [Pb(L2)]n | 4-carboxyphenyl-1H-tetrazole (H2L2) | Lead (Pb) | 3D framework with 5-connected 46·64-bnn topology | rsc.org |

A significant area of interest for materials derived from tetrazole-benzoate ligands is their optoelectronic properties, particularly photoluminescence. rsc.orgacs.org Luminescence in these materials often arises from the organic ligand itself or from charge transfer between the ligand and the metal center.

Coordination polymers and MOFs synthesized from ligands structurally related to this compound have been shown to exhibit tunable luminescent properties. rsc.orgacs.orgacs.org For instance, certain zinc and cadmium-based coordination polymers display fluorescence in the solid state at room temperature. acs.orgacs.org The emission characteristics can be influenced by the choice of the metal ion and the specific structure of the organic ligand. acs.org Furthermore, some of these materials show solvent-dependent luminescent properties, meaning their fluorescence changes in the presence of different solvent molecules, suggesting potential applications in chemical sensing. rsc.org The development of materials with specific photophysical properties is crucial for applications in areas like organic light-emitting diodes (OLEDs), fluorescent sensors, and nonlinear optics. researchgate.netbohrium.com

Table 2: Photoluminescence Data for Related Tetrazole-Based Coordination Polymers This table illustrates the type of photoluminescent properties observed in coordination polymers derived from analogous ligands.

| Complex | Excitation Wavelength (nm) | Emission Wavelength (nm) | Attributed To | Reference |

|---|---|---|---|---|

| CoII-Doped ZnII-tetrazole-benzoate polymers | Varies (e.g., ~340-390) | Varies (e.g., ~420-460) | Ligand-based π→π or π→n transitions | acs.org |

| Cadmium-tetrazole coordination polymers | Varies | Varies | Ligand-to-metal charge transfer (LMCT) | acs.org |

Use as a Chemical Synthesis Intermediate

Beyond its direct applications, this compound is a valuable chemical intermediate, a starting material for the synthesis of more complex molecules. ontosight.aichembk.com Its structure contains multiple reactive sites that can be selectively targeted in chemical reactions.

The ester group can be hydrolyzed to a carboxylic acid, which can then be converted into a variety of other functional groups, such as amides or other esters. unito.it The tetrazole ring itself can participate in various reactions. For example, it can be N-alkylated or used in cycloaddition reactions. researchgate.net

A key use for related tetrazole-containing intermediates is in the synthesis of Schiff bases. For example, a similar compound, ethyl 4-(1H-tetrazol-1-yl)benzoate, can be converted to a hydrazide, which is then reacted with various aldehydes to form Schiff base derivatives. connectjournals.com These resulting compounds are often investigated for their own biological activities. connectjournals.com This highlights the role of the initial tetrazole benzoate as a scaffold upon which greater molecular complexity can be built, leading to the creation of novel compounds for a wide array of applications. ontosight.aichembk.comresearchgate.net

Building Block for Complex Molecule Synthesis

The tetrazole ring is a valuable functional group in the synthesis of complex, biologically active molecules. Although direct examples of this compound as a building block are not prominently documented, the principles of tetrazole chemistry suggest its potential utility.

Researchers have demonstrated that tetrazole aldehydes can serve as effective building blocks in multicomponent reactions (MCRs), such as the Passerini and Ugi reactions. nih.govuc.pt These reactions are powerful tools for creating diverse molecular scaffolds from simple starting materials in a single step. nih.gov This approach allows for the efficient incorporation of the tetrazole moiety into larger, more complex drug-like molecules. nih.govuc.pt The versatility of tetrazole derivatives in MCRs highlights a potential avenue for the use of functionalized tetrazoles like this compound in the generation of compound libraries for drug discovery. nih.gov

Table 1: Examples of Tetrazole Derivatives in Complex Synthesis

| Tetrazole Derivative Class | Reaction Type | Application |

| Tetrazole Aldehydes | Passerini 3-Component Reaction | Synthesis of drug-like molecules |

| Tetrazole Aldehydes | Ugi Multicomponent Reaction | Creation of diverse molecular scaffolds |

| 1-Substituted-5-aryl-tetrazoles | [3+2] Azide-nitrile Cycloaddition | Synthesis of novel tetrazole series |

This table illustrates the general use of tetrazole derivatives as building blocks in synthesis, as specific data for this compound is not available.

Stereodirecting Group in Organic Synthesis (e.g., Glycosylation)

The application of tetrazole-containing molecules as stereodirecting groups is an area of ongoing research. While there is no specific literature detailing the use of this compound in this capacity, the electronic properties of the tetrazole ring could potentially influence the stereochemical outcome of certain reactions. The ability of a functional group to direct the stereochemistry of a reaction is crucial in the synthesis of chiral molecules, such as carbohydrates. Further investigation would be required to determine if the tetrazolyl group in this specific molecule can act as an effective stereodirecting group in processes like glycosylation.

Development of Analytical Methods for Detection and Quantification

The development of robust analytical methods is crucial for ensuring the purity, stability, and quality of any chemical compound used in research and development.

HPLC and LC-MS for Purity and Impurity Analysis

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are standard techniques for the analysis of organic molecules. While specific HPLC or LC-MS methods for this compound are not detailed in the available literature, general principles of these techniques would apply. A typical HPLC method would involve the selection of an appropriate stationary phase (e.g., C18) and a mobile phase that allows for the separation of the main compound from any potential impurities. LC-MS would provide further structural information and allow for the identification of impurities by their mass-to-charge ratio.

In studies of other tetrazole derivatives, analytical HPLC has been used to monitor the progress of photochemical reactions and analyze the formation of photolysis products. uzh.ch This demonstrates the applicability of the technique to this class of compounds.

Emerging Research Directions

The unique properties of the tetrazole ring make it a candidate for cutting-edge research areas, including bioorthogonal chemistry and photochemical applications.

Bioorthogonal Chemistry and Photochemical Applications

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. bohrium.com The tetrazole ligation, a photo-initiated reaction between a tetrazole and an alkene, is a key example of a bioorthogonal reaction. acs.org This reaction can be triggered by UV light, offering spatiotemporal control over the labeling of biomolecules in living cells. acs.orgscispace.com

The photochemistry of tetrazole derivatives is a rich and complex field. nih.govresearchgate.net Upon UV irradiation, tetrazoles can cleave to release nitrogen gas and form highly reactive intermediates like nitrile imines. nih.govresearchgate.net These intermediates can then be trapped by various substrates, making tetrazoles useful as photo-activated cross-linkers or for the synthesis of other heterocyclic compounds. researchgate.net The specific substituents on the tetrazole ring have a strong influence on the nature of the photoproducts. nih.govresearchgate.net

Recent research has focused on tuning the photophysical properties of tetrazoles to allow for their activation at longer wavelengths (e.g., 365 nm), which are less damaging to biological systems. uzh.ch This has enabled the use of tetrazole photochemistry for applications such as the radiolabeling of monoclonal antibodies for PET imaging. uzh.ch While these studies have not specifically involved this compound, they highlight the potential for developing this and other tetrazole derivatives for applications in bioimaging and phototherapy.

Table 2: Emerging Research Applications of Tetrazole Derivatives

| Research Area | Application | Mechanism |

| Bioorthogonal Chemistry | Live-cell imaging, Biomolecule labeling | Photo-induced tetrazole-alkene cycloaddition ("photoclick" chemistry) |

| Photochemistry | Synthesis of novel compounds, Photo-crosslinking | Photolytic cleavage of the tetrazole ring to form reactive intermediates |

| Medicinal Chemistry | PET Imaging | Photochemical conjugation and radiolabeling of antibodies |

This table illustrates emerging research directions for the tetrazole class of compounds, as specific data for this compound is not available.

Integration with Advanced Delivery Systems (Conceptual/Theoretical)

The therapeutic potential of novel chemical entities is often intrinsically linked to the method of their delivery within a biological system. For a compound such as this compound, its efficacy could theoretically be magnified through integration with advanced drug delivery systems. nih.govmdpi.com These systems are designed to overcome challenges associated with small molecule drugs, such as poor solubility, lack of target specificity, and rapid metabolism. nih.govmdpi.com This section explores the conceptual and theoretical frameworks for integrating this compound into such advanced systems, drawing upon established principles in pharmaceutical sciences and nanotechnology.

The majority of new drugs are small molecules, and while oral administration in immediate-release forms is common, more sophisticated delivery methods are being developed to address physicochemical and pharmacological hurdles. nih.gov The primary goals of these advanced systems are to ensure the controlled release of the drug at a specific target site over a defined period. researchgate.net

Conceptually, the integration of this compound into advanced delivery platforms could be approached through several avenues, primarily centered around nanotechnology-based carriers. These carriers offer the potential for improved stability, enhanced bioavailability, and targeted delivery, thereby reducing off-target effects. mdpi.comfrontiersin.org

Nanoparticle-Based Carriers

Nanoparticles represent a versatile platform for drug delivery. researchgate.net For a small molecule like this compound, encapsulation within or conjugation to nanoparticles could offer significant advantages. Various types of nanocarriers could be theoretically employed:

Lipid-Based Nanocarriers: Systems such as liposomes and solid lipid nanoparticles (SLNs) are composed of biocompatible lipids. mdpi.comnews-medical.net Encapsulating this compound within these structures could enhance its solubility and protect it from enzymatic degradation in the bloodstream. mdpi.com This is particularly relevant for compounds intended for intravenous administration.

Polymeric Nanoparticles: Biodegradable polymers can be engineered to form nanocapsules or nanospheres that entrap the drug molecule. frontiersin.org The release kinetics of this compound from these nanoparticles can be modulated by altering the polymer's composition and molecular weight, allowing for sustained release. frontiersin.org

Inorganic Nanoparticles: Materials like mesoporous silica (B1680970) nanoparticles (MSNs) offer a high surface area and tunable pore size, making them suitable for loading small molecules. frontiersin.org The surface of MSNs can be functionalized with specific ligands to achieve targeted delivery to particular cells or tissues. frontiersin.org

The following table outlines a conceptual framework for the integration of this compound with various nanocarriers and the potential research findings.

| Nanocarrier System | Conceptual Integration Strategy | Potential Research Findings (Theoretical) |

| Liposomes | Encapsulation of this compound within the aqueous core or lipid bilayer. | Increased plasma half-life; Reduced systemic toxicity; Enhanced accumulation in tumor tissues via the Enhanced Permeability and Retention (EPR) effect. |

| Polymeric Micelles | Covalent conjugation or physical entrapment of the compound within the hydrophobic core of self-assembling block copolymer micelles. | Improved aqueous solubility; Controlled and sustained release profile; Potential for stimuli-responsive release (e.g., pH, temperature). |

| Mesoporous Silica Nanoparticles (MSNs) | Loading of this compound into the porous structure of the nanoparticles. | High drug loading capacity; Protection from premature degradation; Facile surface functionalization for targeted delivery. |

| Carbon Nanotubes (CNTs) | Surface functionalization of CNTs with this compound or its derivatives. mdpi.com | Potential for high drug payload; Unique physicochemical properties for imaging and therapy (theranostics). |

Prodrug Strategies

Another theoretical approach involves modifying the structure of this compound to create a prodrug. Prodrugs are inactive or less active derivatives of a parent drug that undergo enzymatic or chemical conversion in the body to release the active compound. researchgate.net Several prodrug strategies have been explored for tetrazole-containing pharmaceuticals to enhance properties like oral bioavailability. researchgate.netchemrestech.comchemrestech.com For this compound, a prodrug approach could be designed to improve its pharmacokinetic profile.

Targeted Delivery Mechanisms

A key advantage of advanced delivery systems is the potential for targeted delivery, which concentrates the therapeutic agent at the site of action, thereby increasing efficacy and reducing side effects. researchgate.net This can be achieved by functionalizing the surface of the nanocarrier with targeting moieties such as:

Antibodies: Monoclonal antibodies that recognize specific antigens on the surface of target cells can be conjugated to the nanocarrier.

Peptides: Small peptides that bind to specific receptors overexpressed on diseased cells can guide the nanocarrier to its target.

Aptamers: These are single-stranded DNA or RNA molecules that can bind to a variety of molecular targets with high affinity and specificity.

The table below conceptualizes how targeted delivery systems could be applied to nanocarriers loaded with this compound.

| Targeting Moiety | Conceptual Nanocarrier | Theoretical Target | Potential Research Outcome |

| Monoclonal Antibody | Liposome | Cancer cell surface antigen | Increased intracellular concentration of this compound in malignant cells. |

| RGD Peptide | Polymeric Micelle | Integrins on angiogenic endothelial cells | Targeted disruption of tumor vasculature. |

| Folic Acid | Mesoporous Silica Nanoparticle | Folate receptors overexpressed on cancer cells | Enhanced site-specific delivery and therapeutic index. |

Future research in this area would need to focus on the synthesis and characterization of these conceptual delivery systems. In vitro studies using relevant cell lines would be the first step to assess the feasibility, stability, and efficacy of these formulations. Subsequent in vivo studies in animal models would be necessary to evaluate the pharmacokinetic profile and therapeutic potential of this compound when integrated with these advanced delivery platforms. The ultimate goal of this theoretical exploration is to lay the groundwork for developing more effective and safer therapeutic strategies. mdpi.com

Q & A

Q. Table 1: Example Reaction Conditions

| Precursor | Coupling Agent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|